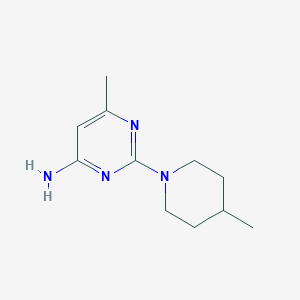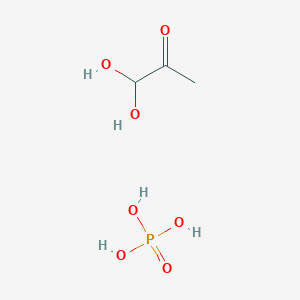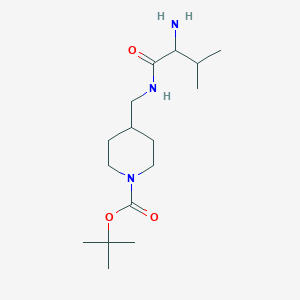![molecular formula C27H46O3 B14796961 (10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B14796961.png)
(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7alpha,25-Dihydroxycholesterol: is a potent and selective endogenous ligand for the orphan G protein-coupled receptor EBI2 (GPR183). This oxysterol plays a significant role in the regulation of immune cell migration and has been implicated in various biological processes and diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7alpha,25-Dihydroxycholesterol can be synthesized from cholesterol through a series of hydroxylation reactionsThis is typically achieved using cytochrome P450 enzymes, specifically CYP7B1, which catalyzes the hydroxylation at the 7alpha position .
Industrial Production Methods: Industrial production of 7alpha,25-Dihydroxycholesterol involves the use of biotechnological methods, including the expression of cytochrome P450 enzymes in microbial systems. This allows for the efficient and scalable production of the compound under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 7alpha,25-Dihydroxycholesterol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxysterols, diols, and substituted cholesterol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 7alpha,25-Dihydroxycholesterol is used as a ligand in studies involving G protein-coupled receptors, particularly EBI2. It helps in understanding the signaling pathways and functions of these receptors .
Biology: In biological research, 7alpha,25-Dihydroxycholesterol is used to study immune cell migration, activation, and differentiation. It has been shown to direct the migration of B cells, T cells, and dendritic cells .
Medicine: The compound is being investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases, cardiovascular diseases, neurodegenerative diseases, and metabolic disorders such as diabetes and obesity .
Industry: In the pharmaceutical industry, 7alpha,25-Dihydroxycholesterol is used in drug discovery and development, particularly in the identification of novel therapeutic targets and the design of new drugs .
Mecanismo De Acción
7alpha,25-Dihydroxycholesterol exerts its effects by binding to the G protein-coupled receptor EBI2 (GPR183). This binding activates the receptor and initiates a signaling cascade that regulates immune cell migration and function. The compound creates a gradient that guides the movement of immune cells to specific locations within the body .
Comparación Con Compuestos Similares
- 25-Hydroxycholesterol
- 27-Hydroxycholesterol
- 24(S)-Hydroxycholesterol
- 7beta-Hydroxycholesterol
Comparison: 7alpha,25-Dihydroxycholesterol is unique in its high potency and selectivity for the EBI2 receptor. Unlike other oxysterols, it has a specific role in directing immune cell migration and has been shown to have significant effects on immune responses. This makes it a valuable tool in both basic research and therapeutic applications .
Propiedades
Fórmula molecular |
C27H46O3 |
|---|---|
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17?,19?,20?,21?,22?,23?,24?,26-,27+/m0/s1 |
Clave InChI |
BQMSKLCEWBSPPY-GVWXVILXSA-N |
SMILES isomérico |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B14796885.png)

![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)




![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)

![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14796943.png)
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)


![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)
